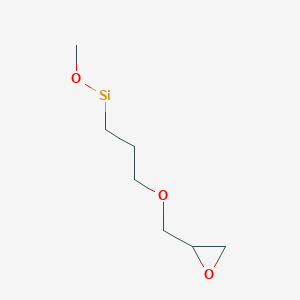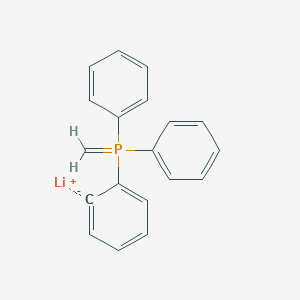![molecular formula C12H16O4 B14369476 Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 92888-96-5](/img/structure/B14369476.png)
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic compound with the molecular formula C11H14O4. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by its two ester functional groups. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through a Diels-Alder reaction between furan and maleic anhydride at room temperature, yielding 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. This intermediate is then converted to the diester by refluxing in methanol with the dropwise addition of concentrated hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions followed by esterification processes. The scalability of these reactions makes them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a monomer in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties.
Biology: Serves as a building block for synthesizing biologically active molecules.
Industry: Utilized in the synthesis of advanced materials and intermediates for organic synthesis.
Wirkmechanismus
The mechanism of action of dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s bicyclic structure and ester groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (1R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
- Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
- Dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
Uniqueness
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of a methyl group on the bicyclic framework. This structural feature influences its reactivity and the types of polymers it can form through ROMP, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
92888-96-5 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-12-5-4-7(6-12)8(10(13)15-2)9(12)11(14)16-3/h4-5,7-9H,6H2,1-3H3 |
InChI-Schlüssel |
RTUNVXLEJYHTEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C=C1)C(C2C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
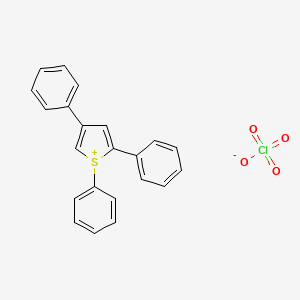
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
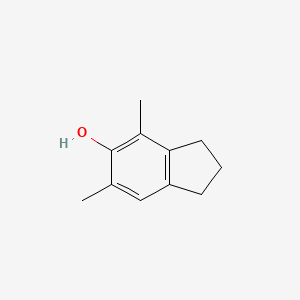
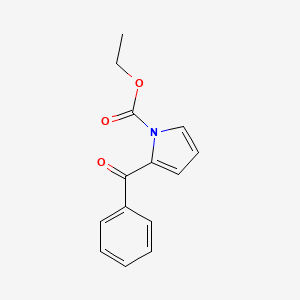
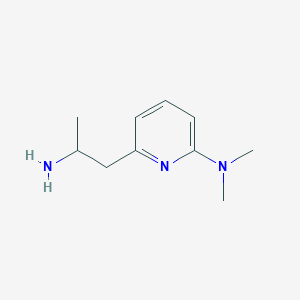
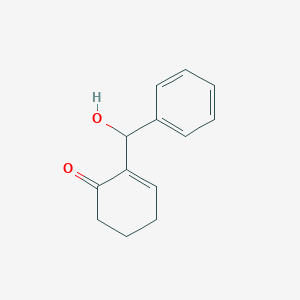
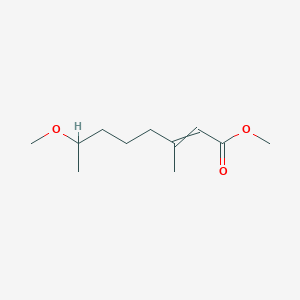
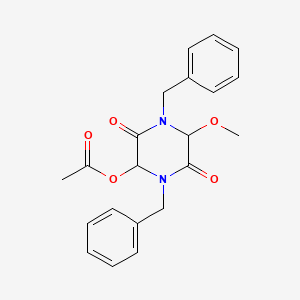
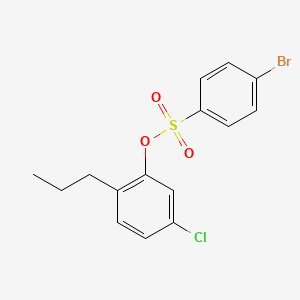
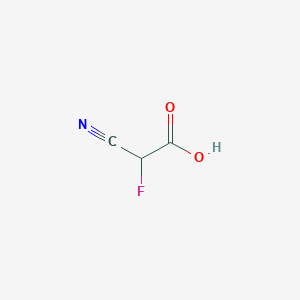
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)
